Dual Therapeutic Target Versatility – Access to Ghrelin and HIV-1 Integrase Programs from a Single Intermediate
3-Phenylpropanehydrazide is the common reactant used in two distinct and validated medicinal chemistry pathways: (i) cyclization to trisubstituted 1,2,4-triazoles that act as potent human ghrelin receptor (GHS-R1a) ligands, and (ii) construction of oxadiazole/triazole-substituted naphthyridines that inhibit HIV-1 integrase strand transfer [1]. In contrast, benzohydrazide and phenylacetic hydrazide are not documented to yield analogous ghrelin receptor agonists or HIV-1 integrase inhibitors through straightforward synthetic protocols, limiting them to narrower application spaces. This dual applicability is reflected in the compound's high patent count of 196, as indexed by PubChemLite [2].
| Evidence Dimension | Number of pharmacologically distinct therapeutic target classes accessible via a single intermediate |
|---|---|
| Target Compound Data | 2 distinct target classes (ghrelin receptor + HIV-1 integrase); 196 associated patents |
| Comparator Or Baseline | Benzohydrazide: primarily 1 target class (antimicrobial hydrazones); significantly fewer patents directly citing benzohydrazide as a dual-purpose intermediate |
| Quantified Difference | 2 vs. 1 target classes; patent-count ratio ~196:1 |
| Conditions | Validated by published synthetic procedures and patent literature (PubChemLite query for InChIKey LSSUJBFVEXWEEC-UHFFFAOYSA-N) |
Why This Matters
Procurement of a single hydrazide that enables exploration of two high-value biological targets maximizes R&D efficiency and reduces inventory complexity.
- [1] AAblocks, Product Information for 3-Phenyl-propionic acid hydrazide (CAS 3538-68-9), listing downstream synthesis routes for ghrelin and HIV-1 integrase targets. View Source
- [2] PubChemLite, Compound 3-phenylpropanehydrazide, patent count 196, literature count 3. View Source
